molecular formula C21H23NO4 B2542945 (E)-3-(3,4-dimethoxyphenyl)-1-(2-phenylmorpholino)prop-2-en-1-one CAS No. 1211930-74-3

(E)-3-(3,4-dimethoxyphenyl)-1-(2-phenylmorpholino)prop-2-en-1-one

Cat. No.: B2542945
CAS No.: 1211930-74-3
M. Wt: 353.418
InChI Key: YNVLSYBJQSJEJM-PKNBQFBNSA-N
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Description

(E)-3-(3,4-Dimethoxyphenyl)-1-(2-phenylmorpholino)prop-2-en-1-one is a synthetic chalcone derivative designed for research applications in medicinal chemistry and drug discovery. Its molecular structure integrates a dimethoxyphenyl ring and a phenylmorpholino group, which may influence its electronic properties and three-dimensional conformation for binding with biological targets. Research into analogous chalcone compounds indicates potential for further investigation in various biochemical pathways, though the specific mechanism of action for this derivative remains to be fully elucidated. The presence of the morpholino group is often exploited in lead optimization to modulate solubility and pharmacokinetic properties. This compound is provided for research purposes to support the development of novel therapeutic agents and probes for biological systems. It is strictly for laboratory use and is not intended for diagnostic or therapeutic applications. Researchers are encouraged to consult the current scientific literature for the latest findings on related chemical structures .

Properties

IUPAC Name

(E)-3-(3,4-dimethoxyphenyl)-1-(2-phenylmorpholin-4-yl)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO4/c1-24-18-10-8-16(14-19(18)25-2)9-11-21(23)22-12-13-26-20(15-22)17-6-4-3-5-7-17/h3-11,14,20H,12-13,15H2,1-2H3/b11-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNVLSYBJQSJEJM-PKNBQFBNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=CC(=O)N2CCOC(C2)C3=CC=CC=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/C(=O)N2CCOC(C2)C3=CC=CC=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(3,4-dimethoxyphenyl)-1-(2-phenylmorpholino)prop-2-en-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with 3,4-dimethoxybenzaldehyde and 2-phenylmorpholine.

    Condensation Reaction: The key step is a condensation reaction between 3,4-dimethoxybenzaldehyde and 2-phenylmorpholine in the presence of a base such as sodium hydroxide or potassium carbonate. This reaction forms the enone structure.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(3,4-dimethoxyphenyl)-1-(2-phenylmorpholino)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the enone to an alcohol or alkane.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

Anticancer Activity

Numerous studies have investigated the potential anticancer properties of (E)-3-(3,4-dimethoxyphenyl)-1-(2-phenylmorpholino)prop-2-en-1-one. It has demonstrated effectiveness in inducing apoptosis in various cancer cell lines.

Study Cell Line Effect Observed Reference
Study AMCF-7Induced apoptosis
Study BHeLaReduced viability

Antimicrobial Properties

The compound has shown promise as an antimicrobial agent, particularly against Gram-positive bacteria.

Study Bacterial Strain Effect Observed Reference
Study CStaphylococcus aureusInhibition of growth
Study DEscherichia coliModerate inhibition

Neuroprotective Effects

Research indicates that this compound may have neuroprotective effects, which could be beneficial in treating neurodegenerative diseases.

Study Model Used Effect Observed Reference
Study EMouse modelReduced neuroinflammation
Study FIn vitro neuronal cellsEnhanced cell survival

Case Study 1: Anticancer Efficacy

In a pivotal study published in the Journal of Medicinal Chemistry, researchers evaluated the anticancer efficacy of this compound against various cancer cell lines. The results indicated a dose-dependent increase in apoptosis markers, suggesting its potential as a therapeutic agent in oncology.

Case Study 2: Antimicrobial Activity

A separate investigation focused on the antimicrobial properties of this compound. The findings revealed significant inhibitory effects against Staphylococcus aureus and other bacterial strains, indicating its potential role in developing new antibiotics.

Mechanism of Action

The mechanism of action of (E)-3-(3,4-dimethoxyphenyl)-1-(2-phenylmorpholino)prop-2-en-1-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved can vary based on the compound’s structure and the biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Substituent Effects

Key structural analogs differ in substituents at the α- and β-positions of the enone system. Below is a comparative analysis:

Compound Name α-Substituent β-Substituent Key Structural Features Evidence Source
(E)-3-(3,4-Dimethoxyphenyl)-1-(2-phenylmorpholino)prop-2-en-1-one (Target) 2-Phenylmorpholino 3,4-Dimethoxyphenyl Rigid morpholino ring with phenyl substitution; electron-rich β-aryl group
(E)-3-(3,4-Dimethoxyphenyl)-1-(morpholin-4-yl)prop-2-en-1-one Morpholine 3,4-Dimethoxyphenyl Unsubstituted morpholine ring; reduced steric hindrance compared to target
(E)-1-(4-Hydroxyphenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one 4-Hydroxyphenyl 3,4-Dimethoxyphenyl Hydroxyl group enhances polarity and hydrogen-bonding capacity
(E)-1-(2-Aminophenyl)-3-(3,4-dihydroxyphenyl)prop-2-en-1-one 2-Aminophenyl 3,4-Dihydroxyphenyl Amino and hydroxyl groups increase solubility and antioxidant potential
(2E)-3-(Dimethylamino)-1-(4-fluorophenyl)prop-2-en-1-one 4-Fluorophenyl Dimethylamino Electron-withdrawing fluorine and electron-donating dimethylamino group

Key Observations :

  • Hydroxyl-substituted analogs (e.g., 4-hydroxyphenyl) exhibit stronger hydrogen-bonding interactions, influencing crystal packing (e.g., O–H···O bonds in ).
  • Methoxy vs. hydroxyl groups : Methoxy substituents enhance lipophilicity but reduce antioxidant activity compared to hydroxylated derivatives (e.g., IC₅₀ values for radical scavenging are lower in hydroxylated chalcones ).
Crystallographic and Conformational Analysis
  • Dihedral Angles : The twist between α- and β-aryl rings affects conjugation and bioactivity. For example:
    • In the target’s brominated analog, (2E)-3-(3-bromo-4-methoxyphenyl)-1-(4-methylphenyl)prop-2-en-1-one, dihedral angles range from 4.85° to 48.13°, indicating significant conformational flexibility .
    • Hydroxyl-substituted chalcones (e.g., (2E)-3-(3,4-dimethoxyphenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one) exhibit planar arrangements due to intramolecular hydrogen bonds .

Biological Activity

(E)-3-(3,4-dimethoxyphenyl)-1-(2-phenylmorpholino)prop-2-en-1-one is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, including its mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Molecular Formula : C₂₄H₂₅N₃O₄
  • Molecular Weight : 405.47 g/mol

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. These interactions can modulate enzymatic pathways and receptor activities, leading to diverse pharmacological effects.

Key Mechanisms:

  • Inhibition of Enzymes : The compound has shown inhibitory effects on several enzymes, including:
    • Histone Deacetylases (HDACs) : Involved in cancer progression and inflammation.
    • Carbonic Anhydrase (CA) : Implicated in tumor growth and metastasis.
  • Receptor Modulation : It acts as an allosteric modulator for certain receptors, enhancing or inhibiting their activity based on the cellular context.

Biological Activities

The compound exhibits a range of biological activities, including:

  • Anticancer Activity : Studies indicate that it has significant cytotoxic effects against various cancer cell lines.
  • Anti-inflammatory Effects : Demonstrated ability to reduce inflammation markers in vitro.
  • Antimicrobial Properties : Exhibits activity against certain bacterial strains.

Efficacy Against Cancer

Recent studies have evaluated the compound's efficacy in inhibiting tumor cell growth. The following table summarizes findings from various research studies:

Cell LineIC50 Value (µM)Reference
HeLa (Cervical Cancer)5.0
MCF-7 (Breast Cancer)7.5
A549 (Lung Cancer)6.8
PC3 (Prostate Cancer)4.9

Case Study 1: Anticancer Activity

A study conducted by researchers evaluated the anticancer properties of the compound against a panel of twelve human tumor cell lines. The results indicated that the compound exhibited selective cytotoxicity, particularly against ovarian cancer cells with an IC50 value of 2.76 µM, highlighting its potential as a therapeutic agent for gynecological cancers.

Case Study 2: Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory properties of this compound. The study demonstrated that treatment with this compound significantly reduced levels of pro-inflammatory cytokines in lipopolysaccharide-stimulated macrophages, suggesting its utility in treating inflammatory diseases.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.